molecular formula C5H13NO B12648694 1-Amino-2,2-dimethylpropan-1-ol CAS No. 40898-98-4

1-Amino-2,2-dimethylpropan-1-ol

Cat. No.: B12648694
CAS No.: 40898-98-4
M. Wt: 103.16 g/mol
InChI Key: WXOWRMDTEXXRQY-UHFFFAOYSA-N
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Description

1-Amino-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H13NO. It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route mentioned above, with optimization for large-scale production. The process benefits from the use of inexpensive raw materials, fewer reaction steps, and high product purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Amino-2,2-dimethylpropan-1-ol finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-amino-2,2-dimethylpropan-1-ol depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but with a different branching pattern.

    2,2-Dimethyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-2,2-dimethylpropan-1-ol: Similar but with the amino group positioned differently.

Uniqueness: 1-Amino-2,2-dimethylpropan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a branched carbon chain, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .

Properties

CAS No.

40898-98-4

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

1-amino-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H13NO/c1-5(2,3)4(6)7/h4,7H,6H2,1-3H3

InChI Key

WXOWRMDTEXXRQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(N)O

Origin of Product

United States

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